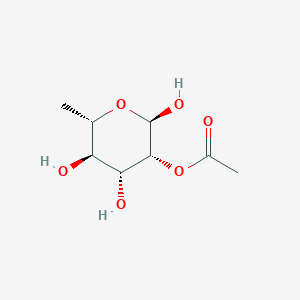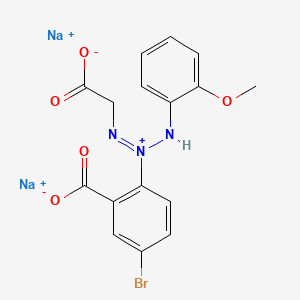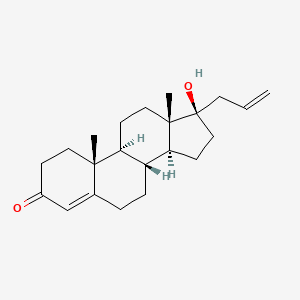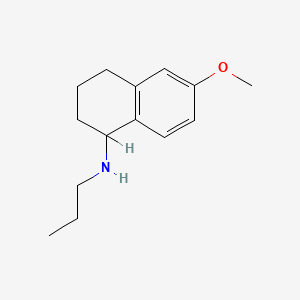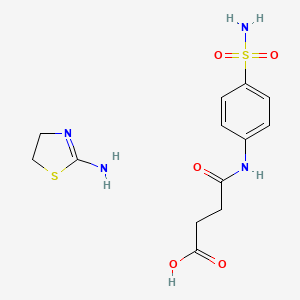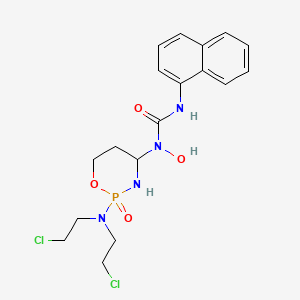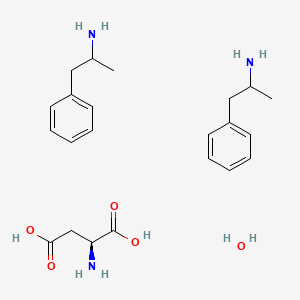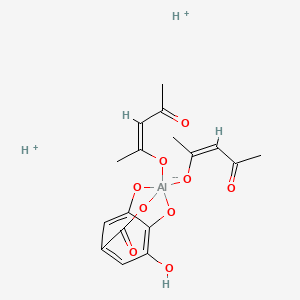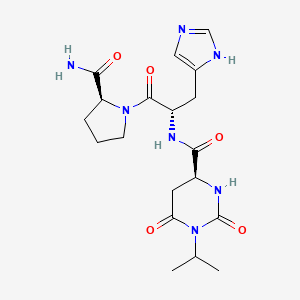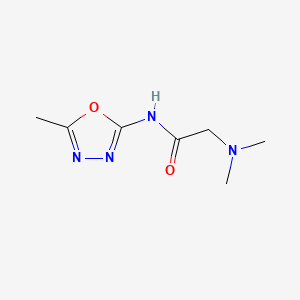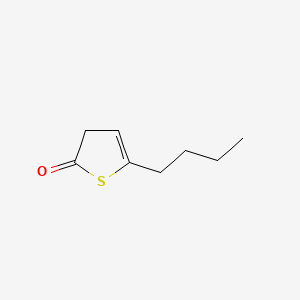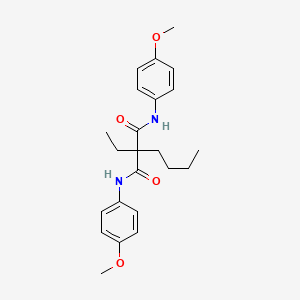
Propanediamide, N,N'-bis(4-methoxyphenyl)-2-butyl-2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanediamide, N,N’-bis(4-methoxyphenyl)-2-butyl-2-ethyl- is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a propanediamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamide, N,N’-bis(4-methoxyphenyl)-2-butyl-2-ethyl- typically involves the reaction of 4-methoxyaniline with a suitable propanediamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of Propanediamide, N,N’-bis(4-methoxyphenyl)-2-butyl-2-ethyl- may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Propanediamide, N,N’-bis(4-methoxyphenyl)-2-butyl-2-ethyl- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Propanediamide, N,N’-bis(4-methoxyphenyl)-2-butyl-2-ethyl- has several scientific research applications:
Materials Science: It is used as a precursor for the synthesis of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industrial Applications: It is used in the development of polymers and coatings with enhanced durability and performance.
Mechanism of Action
The mechanism of action of Propanediamide, N,N’-bis(4-methoxyphenyl)-2-butyl-2-ethyl- involves its interaction with specific molecular targets. The methoxyphenyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-methoxyphenyl)naphthalen-2-amine: Similar in structure but with a naphthalene core.
N,N’-bis(4-methoxyphenyl)malonamide: Similar in structure but with a malonamide core.
Uniqueness
Propanediamide, N,N’-bis(4-methoxyphenyl)-2-butyl-2-ethyl- is unique due to its specific substitution pattern and the presence of both butyl and ethyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
42331-68-0 |
|---|---|
Molecular Formula |
C23H30N2O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-butyl-2-ethyl-N,N'-bis(4-methoxyphenyl)propanediamide |
InChI |
InChI=1S/C23H30N2O4/c1-5-7-16-23(6-2,21(26)24-17-8-12-19(28-3)13-9-17)22(27)25-18-10-14-20(29-4)15-11-18/h8-15H,5-7,16H2,1-4H3,(H,24,26)(H,25,27) |
InChI Key |
DZZSAJGPIGKJEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(C(=O)NC1=CC=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



